2,2-Dimethoxycyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxycyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₂O₃. It is a cyclobutane derivative featuring two methoxy groups and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylmagnesium bromide with ethylene oxide, followed by acidic workup to yield the desired cyclobutanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols with different substituents.
Scientific Research Applications
2,2-Dimethoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methoxy and hydroxyl groups, which can participate in hydrogen bonding and other interactions. These interactions can modulate the compound’s behavior in chemical and biological systems, affecting its overall activity and efficacy.
Comparison with Similar Compounds
2,2-Dimethoxycyclobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
Cyclobutanol: Contains a hydroxyl group but lacks the methoxy groups, leading to distinct chemical properties.
2,2-Dimethoxyethanol: Features a similar methoxy substitution but with an ethyl backbone instead of a cyclobutane ring.
Uniqueness: 2,2-Dimethoxycyclobutan-1-ol is unique due to its combination of methoxy and hydroxyl groups on a cyclobutane ring. This structure imparts specific reactivity and properties that are valuable in various chemical and biological applications.
Properties
IUPAC Name |
2,2-dimethoxycyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUATVSVNTRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.